4-bromo-N-(5-methyl-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide
Overview
Description
4-bromo-N-(5-methyl-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide is a heterocyclic compound that features a thiophene ring substituted with a bromine atom and a carboxamide group linked to a 1,3,4-thiadiazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-(5-methyl-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide typically involves the following steps:
Formation of the 1,3,4-thiadiazole ring: This can be achieved by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.
Bromination of thiophene: Thiophene can be brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.
Coupling reaction: The brominated thiophene is then coupled with the 1,3,4-thiadiazole derivative using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-(5-methyl-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Substitution reactions: The bromine atom on the thiophene ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and reduction reactions: The thiophene ring can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions
Substitution reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation reactions: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various thiophene derivatives with different functional groups .
Scientific Research Applications
4-bromo-N-(5-methyl-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide has several scientific research applications:
Medicinal chemistry: It is studied for its potential anticancer and antimicrobial properties.
Biological research: The compound is used to investigate the biological activities of thiadiazole and thiophene derivatives.
Material science: It can be used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-bromo-N-(5-methyl-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide involves its interaction with biological targets such as enzymes and receptors. The thiadiazole ring is known to interact with various biological targets due to its ability to mimic natural substrates and inhibit enzyme activity . The bromine atom and the thiophene ring contribute to the compound’s overall stability and reactivity, enhancing its biological activity .
Comparison with Similar Compounds
Similar Compounds
4-bromo-N-(5-methyl-1,3-thiazol-2-yl)thiophene-2-carboxamide: Similar structure but with a thiazole ring instead of a thiadiazole ring.
2-bromo-N-(5-methyl-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide: Similar structure but with the bromine atom at a different position on the thiophene ring.
Uniqueness
4-bromo-N-(5-methyl-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide is unique due to the presence of both the thiadiazole and thiophene rings, which confer distinct electronic and steric properties. These properties enhance its potential as a versatile scaffold in medicinal chemistry .
Properties
IUPAC Name |
4-bromo-N-(5-methyl-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN3OS2/c1-4-11-12-8(15-4)10-7(13)6-2-5(9)3-14-6/h2-3H,1H3,(H,10,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNGBKODCHNJSFM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)C2=CC(=CS2)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN3OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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